molecular formula C15H15NO2 B13917574 2-Phenyl-N-(o-tolyl)glycine CAS No. 60561-70-8

2-Phenyl-N-(o-tolyl)glycine

Cat. No.: B13917574
CAS No.: 60561-70-8
M. Wt: 241.28 g/mol
InChI Key: HWJGUBMEOAQIMJ-UHFFFAOYSA-N
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Description

2-Phenyl-N-(o-tolyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a phenyl group and an o-tolyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-N-(o-tolyl)glycine can be achieved through several methods. One common approach involves the reaction of benzaldehyde with glycine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an acid or base catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-N-(o-tolyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Phenyl-N-(o-tolyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(o-tolyl)glycine involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phenylglycine: A related compound with a phenyl group attached to the glycine backbone.

    N-Phenylglycine: Another derivative with a phenyl group attached to the nitrogen atom of glycine.

Uniqueness: 2-Phenyl-N-(o-tolyl)glycine is unique due to the presence of both phenyl and o-tolyl groups, which confer distinct chemical and physical properties. This makes it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

60561-70-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(2-methylanilino)-2-phenylacetic acid

InChI

InChI=1S/C15H15NO2/c1-11-7-5-6-10-13(11)16-14(15(17)18)12-8-3-2-4-9-12/h2-10,14,16H,1H3,(H,17,18)

InChI Key

HWJGUBMEOAQIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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